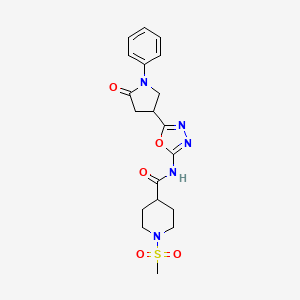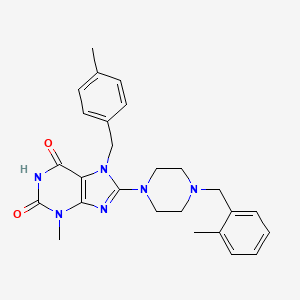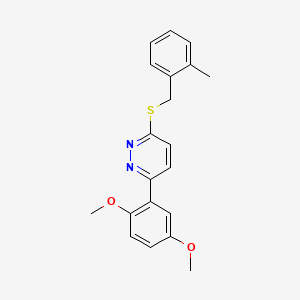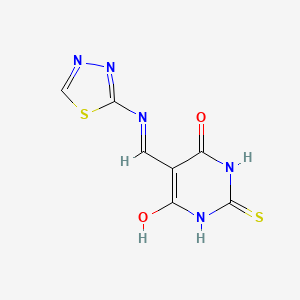![molecular formula C12H17FN4O2S B2443110 N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415521-07-0](/img/structure/B2443110.png)
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as Sulfametrole, is a sulfonamide antibiotic that has been used extensively in the treatment of bacterial infections. The compound was first synthesized in the early 1960s and has since been used in a variety of settings, including clinical and laboratory research.
Mechanism Of Action
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This leads to the depletion of folate levels in the bacteria, which in turn inhibits DNA synthesis and cell division.
Biochemical and Physiological Effects:
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of bacterial growth, the depletion of folate levels in bacteria, and the inhibition of DNA synthesis and cell division.
Advantages And Limitations For Lab Experiments
One advantage of using sulfametrole in lab experiments is its broad-spectrum activity against a wide range of bacterial infections. Another advantage is its relatively low cost compared to other antibiotics. However, one limitation of using sulfametrole is the potential for bacterial resistance to develop over time.
Future Directions
There are a number of future directions for research on sulfametrole. One area of interest is the development of new analogues of the compound that may have improved efficacy or reduced toxicity. Another area of interest is the study of bacterial resistance to sulfametrole and the development of strategies to overcome this resistance. Additionally, there is ongoing research to better understand the mechanism of action of sulfametrole and its effects on bacterial physiology.
Synthesis Methods
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoropyrimidine-2-amine with 4-piperidone, followed by reaction with cyclopropanesulfonyl chloride. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 4-piperidone, followed by reaction with cyclopropanesulfonyl isocyanate.
Scientific Research Applications
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been used extensively in scientific research, particularly in the field of microbiology. The compound has been shown to be effective against a wide range of bacterial infections, including those caused by Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has also been used in the study of bacterial resistance to antibiotics.
properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c13-9-7-14-12(15-8-9)17-5-3-10(4-6-17)16-20(18,19)11-1-2-11/h7-8,10-11,16H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUQYKRRSSMALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)





![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)


